2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-phenylmethylidene]propanehydrazide
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Overview
Description
2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-PHENYLMETHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, a naphthyl group, and a phenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-PHENYLMETHYLIDENE]PROPANOHYDRAZIDE typically involves multi-step organic reactionsThe final step often involves the condensation of the intermediate with a hydrazide derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-PHENYLMETHYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-PHENYLMETHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-PHENYLMETHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
DIETHYL 2-((1-NAPHTHYLAMINO)METHYLENE)MALONATE: Another compound featuring a naphthyl group and used in similar research contexts.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, offering varied biological and chemical properties.
Uniqueness
2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-PHENYLMETHYLIDENE]PROPANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for diverse scientific investigations .
Properties
Molecular Formula |
C29H26N6OS |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C29H26N6OS/c1-21(28(36)33-31-19-22-11-4-2-5-12-22)37-29-34-32-27(35(29)24-15-6-3-7-16-24)20-30-26-18-10-14-23-13-8-9-17-25(23)26/h2-19,21,30H,20H2,1H3,(H,33,36)/b31-19+ |
InChI Key |
KTPBXTMTHJXVMQ-ZCTHSVRISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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